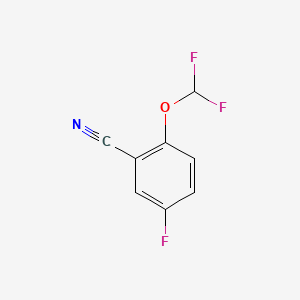![molecular formula C13H23NO4 B1319594 Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 203662-53-7](/img/structure/B1319594.png)
Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Übersicht
Beschreibung
Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C13H23NO3 . It has an average mass of 241.327 Da and a monoisotopic mass of 241.167801 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a spirocyclic system, which is a molecule containing two rings of which one atom is common . The structure also contains a tert-butyl group, a hydroxymethyl group, and a carboxylate ester group .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 350.7±42.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 68.9±6.0 kJ/mol . The flash point is 165.9±27.9 °C . The index of refraction is 1.522 . The molar refractivity is 65.4±0.4 cm3 . It has 4 H bond acceptors and 1 H bond donor . It has 2 freely rotating bonds . The polar surface area is 50 Å2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate and related compounds are utilized in the synthesis of spirocyclic 3-oxotetrahydrofurans, serving as precursors for potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
- The compound plays a role in efficient and scalable synthetic routes, providing a convenient entry point to novel compounds that complement piperidine ring systems (Meyers et al., 2009).
- It is used in the synthesis of cyclic amino acid esters, characterized by NMR spectroscopy and high-resolution mass spectrometry, and its molecular structure is determined through X-ray diffraction analysis (Moriguchi et al., 2014).
Medicinal Chemistry and Pharmacology
- The compound and its derivatives are synthesized in search of biologically active compounds, with a focus on understanding their absolute configurations through spectroscopic methods and chemical shift anisotropy calculations (Jakubowska et al., 2013).
- It serves as a precursor in the synthesis of spirocyclic oxetanes, which are then converted for oxidative cyclizations, contributing to the structural diversity in medicinal chemistry (Gurry et al., 2015).
Material Science and Structural Chemistry
- Studies focus on the conformational analysis of cyclic α-amino acids and their derivatives, providing insights into the structural aspects of these molecules and their potential applications in material science (Żesławska et al., 2017).
- The synthesis and molecular structure analysis of chiral variants of the compound contribute to a deeper understanding of its potential applications in the development of new materials with specific properties (Moriguchi et al., 2014).
Wirkmechanismus
Target of Action
It is known that this compound is used as an intermediate in chemical synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
As an intermediate in chemical synthesis , its mode of action would depend on the specific reactions it is used in. It is known for its unique reactivity and selectivity in organic reactions , which could be attributed to its distinctive structural features.
Biochemical Pathways
As an intermediate in chemical synthesis , it is likely involved in various biochemical pathways depending on the final products it is used to synthesize.
Pharmacokinetics
As an intermediate in chemical synthesis , its pharmacokinetic properties would likely depend on the specific context in which it is used.
Result of Action
As an intermediate in chemical synthesis , its effects would be determined by the final products it is used to synthesize and their respective actions.
Action Environment
As an intermediate in chemical synthesis , these aspects would likely be influenced by the specific conditions under which the synthesis reactions are carried out.
Eigenschaften
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(9-15)17-13/h10,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWYTYUGBNTUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139796 | |
| Record name | 1,1-Dimethylethyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203662-53-7 | |
| Record name | 1,1-Dimethylethyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203662-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)
![4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B1319522.png)







